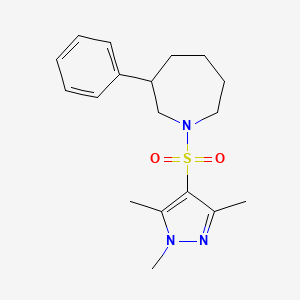

3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane

Description

3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a phenyl group at the 3-position and a 1,3,5-trimethylpyrazole sulfonyl moiety at the 1-position. Its synthesis likely follows methodologies analogous to pyrazole sulfonamides described in the literature, where sulfonyl chlorides react with amines under coupling conditions .

Properties

IUPAC Name |

3-phenyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-14-18(15(2)20(3)19-14)24(22,23)21-12-8-7-11-17(13-21)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPSZVUQOWCYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the core azepane ring This can be achieved through cyclization reactions of appropriate precursors

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antileishmanial and antimalarial properties. These properties make it a candidate for further study in the development of new therapeutic agents.

Medicine: The compound's potential pharmacological effects are being explored, with studies investigating its efficacy in treating various diseases. Its ability to interact with biological targets suggests possible applications in drug design and development.

Industry: In the industrial sector, 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may influence enzyme activity and cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its 1,3,5-trimethylpyrazole sulfonyl group, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Key Comparisons with Analogues

Key Findings

Substituent Size and Bioactivity: The 1,3,5-trimethylpyrazole group in the target compound introduces significant steric bulk compared to smaller substituents like methylsulfonyl or aminosulfonyl in ’s cytotoxic indole derivatives . Smaller sulfonyl groups (e.g., methylsulfonyl) correlate with higher cytotoxic activity, as seen in Compounds 2 and 3, which match doxorubicin’s potency . The bulkier trimethylpyrazole substituent may reduce cytotoxicity due to impaired target binding but could enhance selectivity or metabolic stability.

Lipophilicity and Solubility: The trimethylpyrazole group likely increases lipophilicity (higher LogP) compared to polar substituents like aminosulfonyl. This could improve membrane permeability but reduce aqueous solubility, impacting bioavailability.

Synthetic Accessibility :

- The synthesis method aligns with ’s protocols, where pyrazole-containing amines react with sulfonyl chlorides . This suggests scalability and compatibility with diverse substituents, though steric hindrance from the trimethyl group may require optimized reaction conditions.

The target compound’s trimethylpyrazole group may similarly influence receptor interactions, though its phenyl-azepane core distinguishes it from simpler pyrazole derivatives.

Biological Activity

3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.51 g/mol. The compound features a pyrazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl and pyrazole derivatives under specific conditions. The method often includes the use of sulfonyl chloride and azepane derivatives to achieve the desired structure.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 62.5 to 1000 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The pyrazole moiety is also associated with anticancer activities. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. For example, certain pyrazole derivatives demonstrated selective inhibition against human cancer cell lines, suggesting that modifications on the pyrazole ring can enhance cytotoxicity .

Case Studies

- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that modifications on the phenyl or pyrazole rings could significantly affect their potency .

- Anticancer Activity : Another study focused on the hybridization of pyrazole derivatives with known anticancer agents. The resulting compounds exhibited enhanced activity against cancer cell lines compared to their precursors .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.